molecular formula C6H11NO2 B13739441 Ethyl 2-amino-2-butenoate CAS No. 3222-57-9

Ethyl 2-amino-2-butenoate

Cat. No.: B13739441
CAS No.: 3222-57-9
M. Wt: 129.16 g/mol
InChI Key: KAOHYMHKNXJUFY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-butenoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and contains both an amino group and an ester functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-butenoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-butenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-2-butenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-butenoate
  • Ethyl 2-cyano-3-butenoate
  • Ethyl 2-butenoate

Uniqueness

Ethyl 2-amino-2-butenoate is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various scientific applications .

Properties

CAS No.

3222-57-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl 2-aminobut-2-enoate

InChI

InChI=1S/C6H11NO2/c1-3-5(7)6(8)9-4-2/h3H,4,7H2,1-2H3

InChI Key

KAOHYMHKNXJUFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)N

Origin of Product

United States

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